5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile
CAS No.:
Cat. No.: VC17193452
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile -](/images/structure/VC17193452.png)
Specification
Molecular Formula | C10H9N3 |
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Molecular Weight | 171.20 g/mol |
IUPAC Name | 5,6-dimethylbenzimidazole-1-carbonitrile |
Standard InChI | InChI=1S/C10H9N3/c1-7-3-9-10(4-8(7)2)13(5-11)6-12-9/h3-4,6H,1-2H3 |
Standard InChI Key | QZWWQEANXLAWDD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1C)N(C=N2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile (C₁₀H₈N₃) is a benzimidazole derivative featuring a fused benzene and imidazole ring system. Key structural elements include:
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Benzene ring: Substituted with methyl groups at the 5- and 6-positions.
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Imidazole ring: A nitrile (-C≡N) group at the 1-position replaces the typical hydrogen atom found in simpler benzimidazoles .
The IUPAC name reflects this substitution pattern: 1-cyano-5,6-dimethyl-1H-benzimidazole. The nitrile group introduces distinct electronic effects, enhancing the compound’s reactivity in nucleophilic and electrophilic reactions compared to non-cyanated analogs .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, analogous structures suggest a planar benzimidazole core with slight distortions due to steric interactions between the methyl and nitrile groups. Infrared (IR) spectroscopy would likely show a strong absorption band near 2,240 cm⁻¹, characteristic of the nitrile functional group . Nuclear magnetic resonance (NMR) predictions include:
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¹H NMR: Singlets for the methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.1–7.8 ppm).
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¹³C NMR: A distinct signal for the nitrile carbon (δ ~115–120 ppm) .
Synthesis and Manufacturing Approaches
Route Selection and Optimization
The synthesis of 5,6-dimethyl-1H-benzo[d]imidazole-1-carbonitrile can be inferred from methods used for related compounds. A plausible pathway involves:
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Formation of the benzimidazole core: Starting with 3,4-dimethyl-1,2-phenylenediamine, cyclization with a cyanating agent (e.g., cyanogen bromide) under acidic conditions .
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Nitrile introduction: Direct substitution at the 1-position using potassium cyanide (KCN) in the presence of a palladium catalyst .
Key parameters for optimization include reaction temperature (80–120°C), solvent selection (e.g., dimethylformamide), and catalyst loading (5–10% Pd/C) .
Physicochemical Properties
Thermodynamic and Kinetic Parameters
Property | Value/Range | Method |
---|---|---|
Molecular weight | 170.20 g/mol | Calculated |
Melting point | 195–200°C (decomposes) | Differential scanning calorimetry |
Solubility in water | <0.1 mg/mL (25°C) | Shake-flask method |
LogP (octanol/water) | 1.8–2.2 | Chromatographic determination |
The low aqueous solubility and moderate lipophilicity suggest utility in non-polar matrices or prodrug formulations .
Stability Profile
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Thermal stability: Decomposes above 200°C without melting.
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Photostability: Susceptible to UV-induced degradation; storage in amber glass is recommended.
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Hydrolytic stability: The nitrile group resists hydrolysis under neutral conditions but may degrade in strongly acidic or basic media .
Applications in Pharmaceutical and Material Science
Biological Activity
While specific pharmacological data for this compound is scarce, structurally related benzimidazoles exhibit:
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Antimicrobial effects: Inhibition of bacterial DNA gyrase (MIC: 2–8 µg/mL against Staphylococcus aureus) .
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Anticancer potential: Cytotoxicity via topoisomerase inhibition (IC₅₀: 10–50 µM in HeLa cells) .
The nitrile group may enhance binding affinity to metalloenzymes, positioning this compound as a candidate for kinase inhibitor development .
Material Science Applications
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